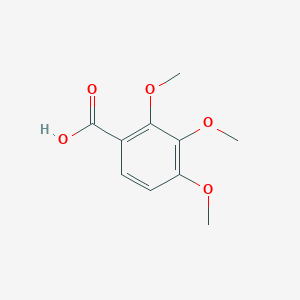

Ácido 2,3,4-trimetoxibenzoico

Descripción general

Descripción

2,3,4-Trimethoxybenzoic acid: is an organic compound with the molecular formula C10H12O5 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 3, and 4 positions. This compound appears as a white to off-white crystalline powder and is known for its stability and solubility in organic solvents such as ethanol and dimethylformamide .

Aplicaciones Científicas De Investigación

Chemistry: 2,3,4-Trimethoxybenzoic acid is used as a building block in organic synthesis. It is involved in the synthesis of complex organic molecules, including alkaloids and other bioactive compounds .

Biology and Medicine: In biological research, it is used to study the interactions of methoxy-substituted benzoic acids with various biological targets.

Industry: This compound is used in the production of dyes, inks, and photographic developers. Its stability and solubility make it suitable for various industrial applications .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of various compounds, suggesting that it may interact with a range of biological targets .

Mode of Action

It’s known to be a precursor in the synthesis of the tropoloisoquinoline alkaloid pareitropone . The key transformations in this synthesis include the generation of an alkylidenecarbene intermediate through intramolecular addition of a tosylamide anion to an alkynyliodonium salt, and the cycloaddition .

Biochemical Pathways

Its role in the synthesis of tropoloisoquinoline alkaloid pareitropone suggests it may influence pathways related to this alkaloid .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

As a precursor in the synthesis of other compounds, its effects may be indirect and dependent on the properties of the resulting compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Methylation of Gallic Acid: One common method involves the methylation of gallic acid using dimethyl carbonate under the catalysis of ionic liquids.

Methylation with Dimethyl Sulfate: Another method uses 2,3,4-trihydroxybenzoic acid as the starting material, which undergoes methylation with dimethyl sulfate.

Industrial Production Methods: The industrial production of 2,3,4-trimethoxybenzoic acid typically follows the methylation of gallic acid route due to its lower cost and milder reaction conditions. The process involves the use of green chemical reagents and catalysts, making it more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2,3,4-Trimethoxybenzoic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

- Oxidized derivatives

- Reduced alcohols

- Substituted benzoic acid derivatives

Comparación Con Compuestos Similares

- 2,4,6-Trimethoxybenzoic acid

- 3,4,5-Trimethoxybenzoic acid

- 2,4,5-Trimethoxybenzoic acid

Comparison: 2,3,4-Trimethoxybenzoic acid is unique due to the specific positions of its methoxy groups, which influence its chemical reactivity and biological activity. Compared to 2,4,6-trimethoxybenzoic acid, it has different steric and electronic properties, leading to distinct reactivity patterns. Similarly, its properties differ from 3,4,5-trimethoxybenzoic acid and 2,4,5-trimethoxybenzoic acid due to the variation in methoxy group positions .

Propiedades

IUPAC Name |

2,3,4-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNQSWJZTWOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205912 | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-11-5 | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

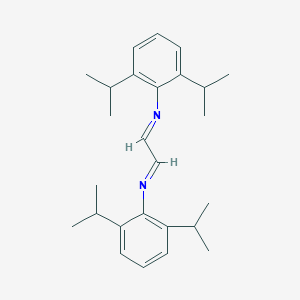

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,3,4-Trimethoxybenzoic acid?

A1: 2,3,4-Trimethoxybenzoic acid possesses the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol. The structure consists of a benzene ring with a carboxylic acid group (-COOH) at position 1 and methoxy groups (-OCH3) at positions 2, 3, and 4. While specific spectroscopic data is not provided in the abstracts, its structure has been confirmed through IR and 1H NMR analyses. []

Q2: What are some of the reported synthetic routes for 2,3,4-Trimethoxybenzoic acid?

A2: Several methods have been explored for synthesizing 2,3,4-Trimethoxybenzoic acid. One route starts from 2,3,4-trihydroxybenzoic acid, involving methylation, hydrolysis, acidification, and purification. [] Another approach utilizes pyrogallol as the starting material, converting it through methylation, bromination, cyanidation, and hydrolysis to yield the desired product. [] An alternative method involves methylation of pyrogallic acid with dimethyl carbonate, followed by Blanc chloromethylation, oxidation with KMnO4 in the presence of NaOH and tetrabutyl ammonium bromide. []

Q3: How does the crystal structure of 2,3,4-Trimethoxybenzoic acid influence its properties?

A3: Crystallographic studies of 6-(carboxymethyl)-2,3,4-trimethoxybenzoic acid, a derivative of 2,3,4-Trimethoxybenzoic acid, reveal significant intra- and intermolecular hydrogen bonding. [, , ] This hydrogen bonding contributes to the compound's solid-state structure and can influence its solubility and other physicochemical properties.

Q4: Has 2,3,4-Trimethoxybenzoic acid been used in the synthesis of other compounds?

A4: Yes, 2,3,4-Trimethoxybenzoic acid serves as a key intermediate in the synthesis of various compounds. For instance, it's a precursor to the cerebral vasodilator 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796). [] It's also been utilized in the total synthesis of the proposed structure of Ardimerin, a natural product. [] Additionally, it acts as a starting material in the synthesis of the tropoloisoquinoline alkaloid pareitropone. []

Q5: Are there any known metal complexes containing 2,3,4-Trimethoxybenzoic acid?

A5: Research indicates the formation of metal complexes with 2,3,4-Trimethoxybenzoic acid. For example, copper(II) complexes with 2,3,4-Trimethoxybenzoic acid have been synthesized and structurally characterized, revealing both dinuclear cluster and µ-aqua-bridged chain structures. [] Furthermore, studies have explored the synthesis, thermal stability, and magnetic properties of heavy lanthanide(III) and yttrium(III) complexes with 2,3,4-trimethoxybenzoic acid. [, ]

Q6: What can you tell me about the stability and formulation of 2,3,4-Trimethoxybenzoic acid?

A6: While specific information on the stability and formulation of 2,3,4-Trimethoxybenzoic acid is limited in the provided abstracts, its recrystallization from ethyl acetate to obtain crystals suitable for X-ray structure analysis suggests some degree of stability in this solvent. [] Further research on its stability under various conditions, such as temperature, pH, and exposure to light, would be beneficial to understand its storage requirements and potential for formulation development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)

![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)